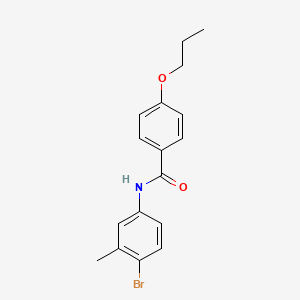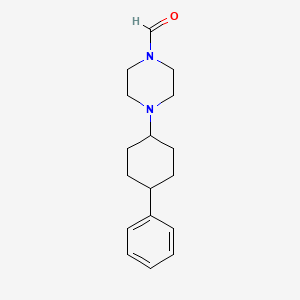![molecular formula C17H16N2O3S B4899264 3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)
3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide, commonly known as NPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NPA is a synthetic compound that is widely used in biochemical and physiological research.
Applications De Recherche Scientifique
NPA has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological samples. NPA has also been used as a tool for studying protein folding and conformational changes. In addition, NPA has been used to study the structure and function of enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of NPA is based on its ability to react with thiols. NPA contains a nitro group that can be reduced to an amino group in the presence of thiols. This reaction results in a fluorescent product that can be detected using spectroscopic methods. The reaction of NPA with thiols is highly specific and can be used to selectively detect thiols in complex biological samples.
Biochemical and Physiological Effects
NPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. NPA has also been shown to induce oxidative stress in cells, leading to apoptosis. In addition, NPA has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NPA in lab experiments is its high specificity for thiols. This allows researchers to selectively detect and study thiols in complex biological samples. NPA is also relatively easy to synthesize and can be obtained in large quantities. However, NPA has some limitations as well. It is highly reactive and can be toxic to cells at high concentrations. In addition, the fluorescent signal generated by NPA can be affected by other factors, such as pH and temperature.
Orientations Futures
There are many potential future directions for research involving NPA. One area of interest is the development of new methods for detecting and studying thiols in biological samples. This could involve the synthesis of new fluorescent probes based on the structure of NPA. Another area of interest is the study of the biochemical and physiological effects of NPA in more detail. This could involve the use of animal models to study the effects of NPA on various biological processes. Finally, there is potential for the development of new therapeutic agents based on the structure of NPA. These agents could be used to treat a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, NPA is a synthetic compound that has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological samples and has been shown to have a variety of biochemical and physiological effects. NPA has both advantages and limitations for lab experiments, and there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of NPA involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanethiol in the presence of acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to form the final product, NPA. The synthesis of NPA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(18-11-12-23-16-7-2-1-3-8-16)10-9-14-5-4-6-15(13-14)19(21)22/h1-10,13H,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJSCDYKNOHHV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4899185.png)
![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![3,5-dichloro-4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4899204.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)


![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)

![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4899268.png)